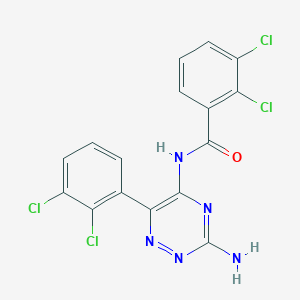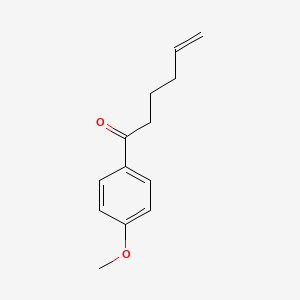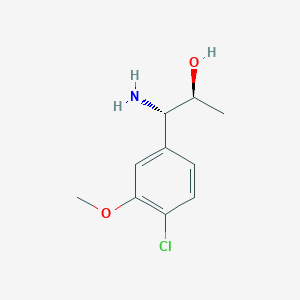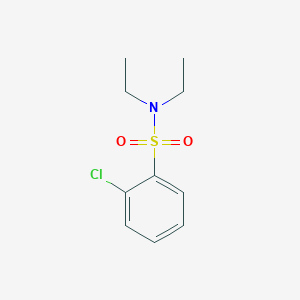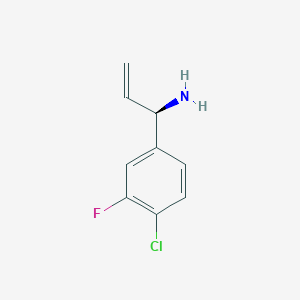
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a chiral center at the first carbon of the prop-2-enylamine chain, making it an enantiomerically pure substance. The presence of chloro and fluoro substituents on the phenyl ring adds to its chemical uniqueness and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenylamine precursor with a chloro-fluoro-substituted prop-2-enyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the effects of chloro and fluoro substituents on biological activity.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(4-Chlorophenyl)prop-2-enylamine
- (1R)-1-(4-Fluorophenyl)prop-2-enylamine
- (1R)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine
Uniqueness
(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to similar compounds with only one substituent.
Eigenschaften
Molekularformel |
C9H9ClFN |
|---|---|
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
(1R)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI-Schlüssel |
JEKOWUFFVZGPDY-SECBINFHSA-N |
Isomerische SMILES |
C=C[C@H](C1=CC(=C(C=C1)Cl)F)N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



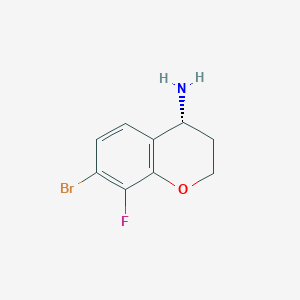
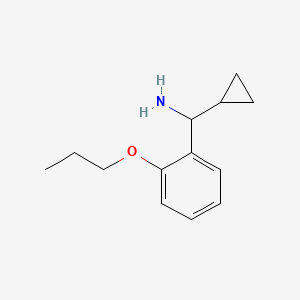
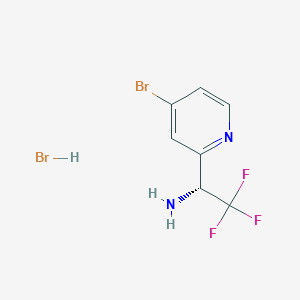
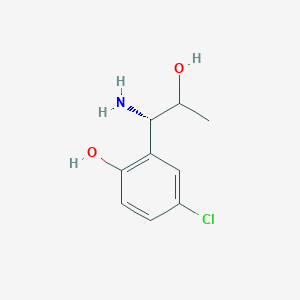
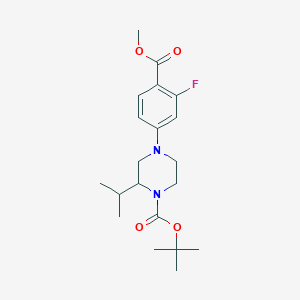
![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)
